ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Overview
Description
Ethyl 1-(4-fluorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a thienyl group, and a trimethoxyphenyl group, all attached to an octahydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Octahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative.
Attachment of the Thienyl Group: This can be done via a Suzuki coupling reaction, where a thienylboronic acid reacts with a halogenated intermediate.
Addition of the Trimethoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Ethyl 1-(4-fluorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-(4-chlorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
- Ethyl 1-(4-bromophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
Uniqueness
The presence of the fluorophenyl group in ETHYL 1-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE imparts unique electronic properties, making it distinct from its chlorinated and brominated analogs
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-2,5-dioxo-7-thiophen-2-yl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FNO7S/c1-5-40-31(36)28-21(25-7-6-12-41-25)15-22-27(29(28)35)20(16-26(34)33(22)19-10-8-18(32)9-11-19)17-13-23(37-2)30(39-4)24(14-17)38-3/h6-14,20-21,28H,5,15-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPZMNCWWJAIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30FNO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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